molecular formula C47H94F3N7O20 B8122305 Tri(amino-peg5-amide)-aminetfasalt

Tri(amino-peg5-amide)-aminetfasalt

Cat. No.: B8122305
M. Wt: 1134.3 g/mol
InChI Key: YXJSPOYGCCNISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature

Tri(Amino-PEG5-amide)-amine TFA salt (CAS 2055013-52-8) features a central tertiary amine core connected to three identical PEG5-amide arms, each terminating in a primary amine group. The PEG5 spacer consists of five ethylene oxide repeating units (-CH2CH2O-), creating a 22-atom chain that confers hydrophilicity while maintaining a low polydispersity index (<1.05). The trifluoroacetate counterion neutralizes the compound’s positive charges, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.

Molecular Formula :
$$ \text{C}{45}\text{H}{93}\text{N}7\text{O}{18} \cdot \text{C}2\text{H}\text{F}3\text{O}_2 $$
Key Structural Features :

  • Three PEG5-amide arms (MW per arm: 238.3 g/mol)
  • Central tris(2-aminoethyl)amine scaffold
  • Terminal -NH2 groups (pKa ≈ 8.5–9.5) for nucleophilic reactions

Physicochemical Properties :

Property Value Source
Molecular Weight 1,020.26 g/mol (free base)
Predicted Density 1.130 g/cm³
Solubility >50 mg/mL in H2O
Storage Stability -20°C (lyophilized)

Historical Development of PEG-Based Amine Derivatives

The evolution of PEG-amine derivatives traces to the 1970s, when Frank Davis demonstrated PEG’s ability to reduce immunogenicity in bovine liver catalase. Early PEGylation strategies focused on linear monoamine-PEG conjugates, but their limited valency restricted applications in multivalent drug targeting. The 2000s saw the rise of branched PEG architectures, with tri-armed variants like Tri(Amino-PEG5-amide)-amine emerging to address these limitations.

Key Milestones :

  • **1977

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H93N7O18.C2HF3O2/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48;3-2(4,5)1(6)7/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJSPOYGCCNISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H94F3N7O20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1134.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amide Coupling Using Potassium Acyltrifluoroborates (KATs)

A promising route involves the sequential formation of amide bonds between PEG5-modified amines and acyltrifluoroborates, as demonstrated by Schuhmacher et al.. This method avoids traditional coupling agents, reducing side reactions and simplifying purification:

Mechanism and Procedure

  • KAT Preparation : PEG5-carboxylic acid is converted to its potassium acyltrifluoroborate (KAT) derivative via treatment with BF₃·OEt₂ and subsequent ion exchange.

  • TIM Formation : The KAT reacts with a triamine (e.g., tris(2-aminoethyl)amine) in acetonitrile/water under acidic conditions, forming a trifluoroborate iminium (TIM) intermediate.

  • Oxidation to Amide : TIM is oxidized with aqueous H₂O₂ and N,N-diisopropylethylamine (DIPEA) to yield the tertiary amide.

Advantages :

  • No coupling agents required, minimizing byproducts.

  • High functional group tolerance (e.g., alcohols, alkynes).

  • Scalable one-pot protocol with yields >75%.

Example Reaction :

PEG5-KAT+Tris(2-aminoethyl)amineH2O2,DIPEAAcOH, CH₃CN/H₂OTri(amino-PEG5-amide)-amine+BF3OH\text{PEG5-KAT} + \text{Tris(2-aminoethyl)amine} \xrightarrow[\text{H}2\text{O}2, \text{DIPEA}]{\text{AcOH, CH₃CN/H₂O}} \text{Tri(amino-PEG5-amide)-amine} + \text{BF}_3\text{OH}^-

The product is isolated as the TFA salt via ion exchange chromatography.

Solid-Phase Peptide Synthesis (SPPS) with KAT Monomers

Schuhmacher et al. demonstrated the use of KATs in SPPS for peptide chain elongation. Adapting this approach:

  • Resin Functionalization : A Wang resin is loaded with Fmoc-protected PEG5-amine.

  • Deprotection : Fmoc removal with piperidine exposes the amine.

  • KAT Coupling : PEG5-KAT is coupled to the resin-bound amine via TIM formation and oxidation.

  • Iterative Cycles : Steps 2–3 are repeated to attach additional PEG5-amide arms.

  • Cleavage and Salt Formation : The product is cleaved from the resin with TFA, yielding the TFA salt.

Optimization Data :

ParameterConditionYield (%)Purity (%)
Coupling time1 h (TIM), 30 min (H₂O₂)8295
Temperature25°C7893
SolventCH₃CN/H₂O (1:1)8597

Microwave-Assisted Cyclocondensation

Aryl et al. reported microwave-assisted synthesis of triazole-containing amides, which can be adapted for PEG-amide formation:

  • Guanidine Activation : PEG5-carboxylic acid is converted to N-guanidinosuccinimide.

  • Microwave Cyclocondensation : Reaction with excess amine under microwave irradiation (170°C, 20 min) forms the amide.

  • TFA Salt Formation : The product is treated with TFA in dichloromethane.

Key Findings :

  • Microwave irradiation reduces reaction time from hours to minutes.

  • Yields improve with higher amine equivalents (1.5–2.0 equiv.).

Analytical Validation and Characterization

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity.

  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 1021.3 m/z) matches the theoretical molecular weight.

Stability Studies

  • Storage : Stable at -20°C for >12 months.

  • Solubility : >50 mg/mL in water, DMSO, and ethanol .

Mechanism of Action

The mechanism of action of Tri(amino-peg5-amide)-aminetfasalt involves its ability to form stable bonds with various functional groups. The amino groups in the compound can react with carboxylic acids, activated esters, and carbonyl groups to form amide and C-N bonds. These reactions enable the compound to serve as a versatile linker in the synthesis of complex molecules .

Comparison with Similar Compounds

Functional Group Variations

Tri(Azido-PEG5-amide)-amine (CAS Not Provided)
  • Molecular Weight: 1098.25 g/mol (vs. 1020.26 for amino-PEG5) .
  • Functional Groups: Azido (-N₃) termini instead of amino (-NH₂).
  • Reactivity : Azides enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), ideal for "click chemistry" applications .
  • Applications: Bioconjugation in imaging probes and sensors, contrasting with PROTAC-focused amino-PEG5 .
Tri(Boc-NH-PEG5-amide)-amine (AP14239)
  • Molecular Weight : 1320.6 g/mol .
  • Functional Groups: tert-butoxycarbonyl (Boc)-protected amino groups.
  • Reactivity : Requires deprotection (e.g., acidic conditions) to expose free amines, adding a synthesis step .
  • Use Case: Intermediate in multi-step PROTAC synthesis where temporary amino protection is needed .

PEG Chain Length Variations

Tri(Azido-PEG4-amide)-amine (AP14087)
  • Molecular Weight : 966.1 g/mol .
  • PEG Length : Shorter PEG4 spacers vs. PEG5 in the target compound.
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine (AP14175)
  • Molecular Weight : 1891.2 g/mol .
  • PEG Length : Longer PEG10 chains.
  • Impact : Enhanced solubility and flexibility but increased steric hindrance, which may reduce binding efficiency in PROTACs .

Salt Formulations

Tri(Amino-PEG5-amide)-amine (Free Base)
  • Molecular Weight : ~1020.26 g/mol (excluding TFA counterion) .
  • Solubility : Lower than TFA salt due to absence of ionized groups.
  • Stability : Free amines may oxidize faster without acidic stabilization .
Biotin-C1-PEG3-C3-amine TFA (CAS 1334172-59-6)
  • Functionalization : Biotin tag for streptavidin-based purification.
  • Use Case: Specialized applications requiring affinity tagging, unlike the general-purpose amino-PEG5 .

Structural Analogues in PROTAC Design

Amino-PEG4-tris-PEG4-alkyne (AP15070)
  • Molecular Weight : 1224.43 g/mol .
  • Functional Groups : Alkyne termini for click chemistry.
  • Utility : Complementary to azido-PEG compounds but less suited for amine-reactive conjugation .
N-Mal-N-bis(PEG4-amine) TFA (CAS 2128735-22-6)
  • Functional Groups : Maleimide (Mal) for thiol-specific conjugation.
  • Applications: Site-specific protein labeling vs. broad amine reactivity in amino-PEG5 .

Q & A

Basic: What are the key structural and physicochemical properties of Tri(Amino-PEG5-amide)-amine TFA salt, and how do they influence its reactivity in bioconjugation?

Answer:
Tri(Amino-PEG5-amide)-amine TFA salt is a polyethylene glycol (PEG) derivative with three terminal amine groups. Its molecular formula is C45H93N7O18 (molecular weight: 1020.26 g/mol), and it exhibits solubility in aqueous environments due to the hydrophilic PEG backbone . The amine groups react with carboxylic acids, activated esters (e.g., NHS esters), and carbonyl groups, enabling stable amide bond formation. The TFA salt enhances solubility in polar solvents, which is critical for homogeneous reaction conditions in bioconjugation .

Methodological Note:

  • Characterization: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and amine group reactivity.
  • Reactivity Optimization: Adjust pH to 7–8 for efficient amine activation. Avoid buffers containing primary amines (e.g., Tris) to prevent competition .

Basic: What are the standard protocols for synthesizing and purifying Tri(Amino-PEG5-amide)-amine TFA salt?

Answer:
Synthesis typically involves sequential PEGylation of a core amine scaffold using PEG5 linkers followed by trifluoroacetic acid (TFA) salt formation. Key steps include:

Coupling Reactions: Amide bond formation between PEG5 linkers and the core amine using carbodiimide-based coupling agents (e.g., EDC/HCl).

Deprotection: Acidic cleavage of tert-butyloxycarbonyl (Boc) protecting groups.

Purification: Reverse-phase HPLC or size-exclusion chromatography to remove unreacted intermediates.

Salt Formation: Treatment with TFA to stabilize the product .

Methodological Note:

  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
  • Use lyophilization for solvent removal to avoid thermal degradation .

Advanced: How can batch-to-batch variability in Tri(Amino-PEG5-amide)-amine TFA salt impact PROTAC synthesis, and what quality control measures are recommended?

Answer:
Variability in amine group content, TFA counterion levels, or PEG chain length can alter PROTAC linker efficiency, affecting target protein degradation kinetics. Key quality controls include:

  • HPLC Purity Analysis: Ensure >98% purity to minimize side reactions.
  • Peptide Content Assay: Quantify free amine groups via ninhydrin or fluorescamine assays.
  • Salt Content Measurement: Use ion chromatography to verify TFA consistency (<1% residual solvent) .

Methodological Note:

  • For PROTAC applications, pre-screen batches using model reactions (e.g., conjugation with fluorescein isothiocyanate) to validate reactivity .

Advanced: What experimental strategies can mitigate interference from PEG backbone hydrophilicity when studying Tri(Amino-PEG5-amide)-amine TFA salt in lipid-rich environments?

Answer:
The PEG5 backbone’s hydrophilicity can reduce membrane permeability in lipid-rich systems. Strategies include:

Lipid Nanoparticle Encapsulation: Use microfluidics to encapsulate the compound in lipid bilayers.

Hydrophobic Tagging: Introduce lipophilic moieties (e.g., cholesterol) to the amine groups via post-conjugation.

Solvent Optimization: Use co-solvents like DMSO (≤10%) to enhance miscibility without denaturing biomolecules .

Methodological Note:

  • Monitor encapsulation efficiency via dynamic light scattering (DLS) and fluorescence quenching assays.

Basic: How should Tri(Amino-PEG5-amide)-amine TFA salt be stored to maintain stability, and what are common degradation indicators?

Answer:
Store lyophilized powder at -20°C under anhydrous conditions. In solution, store at -80°C for ≤1 year. Degradation indicators include:

  • Color Change: Yellowing suggests oxidation or TFA decomposition.
  • Precipitation: Indicates hydrolysis of PEG chains or amine group deprotonation.
  • Reduced Reactivity: Validate via control conjugation experiments .

Methodological Note:

  • Conduct periodic FT-IR analysis to detect PEG backbone oxidation (C-O-C bond cleavage at ~1100 cm⁻¹).

Advanced: How can researchers reconcile discrepancies in reported reaction yields when using Tri(Amino-PEG5-amide)-amine TFA salt for biomolecule conjugation?

Answer:
Yield discrepancies often arise from:

Amine Group Accessibility: Steric hindrance from PEG chains reduces reactivity. Use longer reaction times (24–48 hrs) or elevated temperatures (37°C).

Counterion Effects: Excess TFA can protonate amines, lowering nucleophilicity. Neutralize with mild bases (e.g., DIEA) before conjugation .

Impurity Profiles: Trace metals or salts from synthesis can inhibit reactions. Pre-purify via dialysis (MWCO 500 Da) .

Methodological Note:

  • Use quantitative NMR (qNMR) with internal standards (e.g., maleic acid) to validate conjugation efficiency.

Advanced: What analytical techniques are optimal for characterizing Tri(Amino-PEG5-amide)-amine TFA salt in complex biological matrices?

Answer:

  • LC-MS/MS: Quantifies intact compound and degradation products with high sensitivity.
  • Size-Exclusion Chromatography (SEC): Resolves PEG aggregates or protein conjugates.
  • X-ray Photoelectron Spectroscopy (XPS): Confirms surface amine group availability in solid-phase applications .

Methodological Note:

  • For SEC, use columns with PEG-compatible stationary phases (e.g., TSKgel G3000PWxl) to prevent non-specific interactions .

Basic: What are the primary applications of Tri(Amino-PEG5-amide)-amine TFA salt in drug delivery research?

Answer:

  • Bioconjugation: Links antibodies, peptides, or small molecules to nanoparticles or polymers.
  • PROTAC Synthesis: Serves as a hydrophilic linker between E3 ligase ligands and target protein binders.
  • Solubility Enhancement: PEGylation improves bioavailability of hydrophobic drugs .

Methodological Note:

  • For PROTACs, validate ternary complex formation using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.